![molecular formula C11H19NO B2706963 3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-one CAS No. 68066-55-7](/img/structure/B2706963.png)
3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-one
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Description
3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-one (hereafter referred to as 3-P2A3B9O) is an organic compound with a unique cyclic structure. It is a cyclic ether with a seven-membered ring, and it is a structural isomer of the cyclic ether 1-azabicyclo[3.3.1]nonan-2-one. 3-P2A3B9O has been studied extensively in the past few decades due to its potential applications in various scientific fields.
Scientific Research Applications
Hydroboration and Organic Synthesis
The compound is a versatile hydroborating reagent used to synthesize organoboranes . It exhibits remarkable regio-, chemo-, and stereoselectivity during hydroboration reactions . The organoboranes can be converted to C-H, C-O, C-N, C-S, C-halogen, C-metal and above all C-C bonds .
Synthesis of Alcohols
The organoboranes synthesized using this compound can be used in the synthesis of alcohols . This process involves the conversion of organoboranes to C-O bonds .
Synthesis of Aldehydes and Ketones
The compound can also be used in the synthesis of aldehydes and ketones . This involves the conversion of organoboranes to C=O bonds .
Synthesis of Carboxylic Acids
The compound plays a crucial role in the synthesis of carboxylic acids . This process involves the conversion of organoboranes to C-COOH bonds .
Synthesis of Esters
The compound is used in the synthesis of esters . This involves the conversion of organoboranes to C-O-C bonds .
Synthesis of Nitriles
The compound is used in the synthesis of nitriles . This process involves the conversion of organoboranes to C≡N bonds .
Catalyst for Hydroboration of Carbodiimides
The compound is used as a metal-free catalyst for the monohydroboration of carbodiimides with pinacol borane . Stoichiometric reactions, kinetic studies, and DFT calculations have allowed us to propose a plausible mechanism involving a heterocyclic amidinate intermediate with a three center-two electron B–H–B bond .
Synthesis of Halides
The compound is used in the synthesis of halides . This involves the conversion of organoboranes to C-X bonds, where X is a halogen .
properties
IUPAC Name |
3-propan-2-yl-3-azabicyclo[3.3.1]nonan-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-8(2)12-6-9-4-3-5-10(7-12)11(9)13/h8-10H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMQPSKRAIRWLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC2CCCC(C1)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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